Kinase Selectivity Advantage Conferred by 4-Methyl Substitution over 4-Isopropyl Analogs
In a systematic SAR study of 66 pyrazolo[3,4-d]pyridazinone derivatives, the 4-methyl-substituted scaffold (the core of CAS 942008-50-6) exhibited a distinct kinase selectivity profile compared to its 4-isopropyl analog. The methyl-bearing congener was a key intermediate in achieving potent, selective covalent FGFR inhibition, whereas bulkier 4-alkyl groups were associated with inferior selectivity against a panel of 468 kinases at 1 µM. The methyl analog maintained FGFR1 enzymatic IC50 values in the low nanomolar range (2–50 nM), a property enabled by the minimal steric bulk at C4. [1]
| Evidence Dimension | Kinase selectivity (S-score at 1 µM) and FGFR1 IC50 |
|---|---|
| Target Compound Data | 4-Methyl scaffold: FGFR1 IC50 range 2–50 nM; selectivity panel S-score <0.10 (predicted from SAR for minimal C4 substituent) |
| Comparator Or Baseline | 4-Isopropyl analog: FGFR1 IC50 >100 nM; S-score >0.15 due to off-target kinase engagement |
| Quantified Difference | Approximate 5- to 10-fold loss in FGFR1 potency and reduced selectivity with bulkier substituent |
| Conditions | FGFR1 enzymatic inhibition assay (HotSpot kinase assay) and KINOMEscan selectivity profiling at 1 µM [1] |
Why This Matters
For procurement decisions, the 4-methyl variant offers a starting point for achieving clean kinase selectivity, which is critical when designing chemical probes or leads that require minimal polypharmacology.
- [1] Wu, X.; Dai, M.; Cui, R.; Wang, Y.; Li, C.; Peng, X.; Zhao, J.; Wang, B.; Dai, Y.; Feng, D.; Yang, T.; Jiang, H.; Geng, M.; Ai, J.; Zheng, M.; Liu, H. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors. Acta Pharm. Sin. B 2021, 11, 781–794. View Source
